Azido-PEG3-C-Boc
Description
Evolution of Bioorthogonal Click Chemistry in Contemporary Sciences
The concept of "click chemistry," first introduced by K. Barry Sharpless, describes a set of chemical reactions that are rapid, high-yielding, and produce minimal byproducts. ntu.edu.sgcas.org A key evolution of this concept is bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003. wikipedia.org This field focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgrsc.org
The development of bioorthogonal reactions, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the ability of scientists to study and manipulate biological molecules in their natural environment. wikipedia.orgrsc.org A significant advancement was the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst, making it even more suitable for live-cell applications. wikipedia.org These reactions form the foundation for the utility of molecules like Azido-PEG3-CH2CO2-t-Bu, which contains an azide (B81097) group ready to "click" with a corresponding alkyne.
Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Materials Science
Polyethylene glycol (PEG) is a polymer that has become indispensable in biomedical and materials science applications. europeanpharmaceuticalreview.comnih.gov Its high solubility in aqueous solutions, biocompatibility, and lack of immunogenicity make it an ideal choice for modifying therapeutic molecules and nanoparticles. europeanpharmaceuticalreview.comnih.gov The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacokinetic properties of drugs by increasing their size and shielding them from enzymatic degradation and rapid kidney clearance. europeanpharmaceuticalreview.combiosyn.com
The hydrophilic nature of the PEG spacer in Azido-PEG3-CH2CO2-t-Bu enhances the water solubility of the molecules it connects. medkoo.combroadpharm.com This is a crucial property when working with biological systems, which are predominantly aqueous. Furthermore, the defined length of the PEG3 linker (containing three ethylene (B1197577) glycol units) allows for precise control over the spacing between conjugated molecules, a critical factor in optimizing the function of the final construct. thermofisher.com
Strategic Role of Azido-PEG3-CH2CO2-t-Bu as a Heterobifunctional Linker for Modular Synthesis
Azido-PEG3-CH2CO2-t-Bu is classified as a heterobifunctional linker because it possesses two different reactive groups: an azide (-N3) and a protected carboxylic acid (tert-butyl ester). broadpharm.com This dual functionality is the cornerstone of its strategic importance in modular synthesis. researchgate.netnih.gov
The azide group provides a handle for bioorthogonal "click" chemistry, allowing for the specific and efficient attachment of molecules containing an alkyne group. broadpharm.com This reaction is highly selective and can be performed under mild conditions, making it ideal for conjugating sensitive biomolecules. rsc.org
The other end of the linker features a tert-butyl ester, which serves as a protecting group for a carboxylic acid. medkoo.com This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the carboxylic acid. medkoo.combroadpharm.com This unmasked carboxylic acid can then be used to form an amide bond with an amine-containing molecule, providing a second point of attachment.
This modular design allows for a stepwise and controlled assembly of complex molecular architectures. For instance, a researcher can first use the azide to attach the linker to one molecule of interest and then, after deprotection, use the carboxylic acid to connect a second, different molecule. This approach is central to the synthesis of a wide range of important research tools, including Proteolysis Targeting Chimeras (PROTACs), where one end of the linker binds to a target protein and the other to an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com
Properties of Azido-PEG3-CH2CO2-t-Bu
| Property | Value | Source |
| Molecular Formula | C12H23N3O5 | broadpharm.com |
| Molecular Weight | 289.33 g/mol | medkoo.com |
| CAS Number | 172531-36-1 | medkoo.combroadpharm.com |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(16)10-19-9-8-18-7-6-17-5-4-14-15-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWOUJOCAQZURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Azido Peg3 Ch2co2 T Bu
Primary Synthetic Routes to Azido-PEG-Carboxylic Acid Derivatives for Research Applications
The synthesis of azido-PEG-carboxylic acid derivatives is a critical process for their application in bioconjugation and drug delivery. These heterobifunctional linkers, which possess both an azide (B81097) and a carboxylic acid group, are valuable tools in creating complex molecular structures. acs.orgnih.govbiochempeg.comlumiprobe.comcd-bioparticles.net
One common synthetic strategy begins with a PEG diol. One hydroxyl group is selectively protected, often with a group like trityl, which can be removed later. The remaining free hydroxyl group is then converted to an azide. This is typically achieved through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide. researchgate.net After the azide is in place, the protecting group on the other end is removed, and the now-free hydroxyl group is oxidized to a carboxylic acid.
An alternative approach involves starting with a PEG that already has one end functionalized as a carboxylic acid, often in a protected form like a methyl or ethyl ester. The hydroxyl group on the other end is then converted to an azide as previously described. Finally, the ester is hydrolyzed to yield the free carboxylic acid.
A more direct method starts with an α-allyl-ω-hydroxyl PEG. acs.orgnih.gov The hydroxyl end is converted to an azide. Subsequently, the allyl group at the other terminus is subjected to carboxylation through a radical addition of a thiol compound, yielding the final azido-PEG-carboxylic acid. acs.orgnih.gov The purity and structure of the resulting products are typically confirmed using techniques like NMR spectroscopy and mass spectrometry. acs.orgnih.gov
These synthetic routes provide access to a range of azido-PEG-carboxylic acid linkers with varying PEG chain lengths, which are essential for optimizing the properties of the final conjugates. nih.gov
Derivatization Strategies for Incorporating Azido-PEG3-CH2CO2-t-Bu into Complex Molecules
The dual functionality of Azido-PEG3-CH2CO2-t-Bu allows for its integration into a wide array of complex molecules, including proteins, peptides, and nanoparticles. The azide and the protected carboxyl group offer orthogonal handles for conjugation. broadpharm.combiochempeg.com
The azide group is particularly useful for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.combroadpharm.com This reaction is highly efficient and specific, allowing for the covalent linkage of the PEG linker to molecules containing a terminal alkyne. Another important reaction involving the azide is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. Additionally, the Staudinger ligation provides a metal-free method to form a stable amide bond by reacting the azide with a phosphine-containing molecule. broadpharm.com
The tert-butyl ester, on the other hand, serves as a protected form of a carboxylic acid. broadpharm.com This protection is crucial as it prevents the carboxyl group from reacting prematurely. Once the azide end has been conjugated, the tert-butyl group can be selectively removed to reveal the carboxylic acid. This newly exposed functional group can then be activated and coupled to an amine-containing molecule to form an amide bond. This sequential approach is fundamental in creating well-defined, multi-component systems.
The PEG spacer itself imparts beneficial properties to the final conjugate, such as increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles. biochempeg.comchempep.com
Selective Deprotection of the tert-Butyl Ester Moiety
The selective removal of the tert-butyl ester group is a critical step in the utilization of Azido-PEG3-CH2CO2-t-Bu, as it unmasks the carboxylic acid for subsequent reactions.
The deprotection of tert-butyl esters is most commonly achieved under acidic conditions. acsgcipr.org The mechanism involves the protonation of either the carbonyl oxygen or the ether oxygen of the ester. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the more productive pathway for cleavage involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation can then be quenched by a nucleophile or undergo elimination to form isobutylene (B52900) gas. stackexchange.comcommonorganicchemistry.com
Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose. nih.gov In the presence of TFA, the tert-butyl cation can react with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate. nih.gov The use of scavengers, such as triethylsilane, can help to trap the tert-butyl cation and prevent side reactions. acs.orgacs.org
A variety of other acidic conditions can also be employed for the deprotection of tert-butyl esters, including the use of aqueous phosphoric acid, which is considered an environmentally benign option. stackexchange.comorganic-chemistry.org Lewis acids like ytterbium triflate and zinc bromide have also been shown to effectively catalyze the cleavage of tert-butyl esters.
In molecules containing multiple acid-sensitive groups, such as Azido-PEG3-CH2CO2-t-Bu, which has an azide group, the selective deprotection of the tert-butyl ester is paramount. The azide group is generally stable under many acidic conditions used for tert-butyl ester cleavage, provided that strong reducing conditions are avoided.
The choice of acid and reaction conditions is crucial for achieving chemoselectivity. For instance, while strong acids like TFA are effective, they might not be suitable if other highly acid-labile groups are present. Milder acidic conditions or the use of specific Lewis acids can provide greater selectivity. nih.govsigmaaldrich.commanchester.ac.uk
The CeCl₃·7H₂O-NaI system in acetonitrile (B52724) has been reported to selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, which are also acid-labile. organic-chemistry.org This method offers an alternative to traditional acidic deprotection. Similarly, ZnBr₂ in dichloromethane (B109758) has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive functionalities. nih.govsigmaaldrich.commanchester.ac.ukscite.airesearchgate.net
The use of radical-mediated deprotection has also been explored. A catalytic amount of a triarylamminium radical cation, in combination with a silane, can facilitate the deprotection of tert-butyl groups under mild conditions, which could be advantageous in the presence of sensitive functional groups. acs.orgacs.org
Table 1: Comparison of Reagents for tert-Butyl Ester Deprotection
| Reagent/System | Conditions | Selectivity | Reference(s) |
| Trifluoroacetic Acid (TFA) | Neat or in DCM | Effective, but can cleave other acid-labile groups | nih.gov |
| Aqueous Phosphoric Acid | Water | Mild and environmentally benign | stackexchange.comorganic-chemistry.org |
| Ytterbium Triflate | Nitromethane, 45-50°C | Catalytic and selective for t-butyl esters | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective in the presence of certain labile groups | nih.govsigmaaldrich.commanchester.ac.ukscite.airesearchgate.net |
| CeCl₃·7H₂O-NaI | Acetonitrile, reflux | Selective for t-butyl esters over N-Boc groups | organic-chemistry.org |
| Triarylamminium Radical Cation / Silane | Room Temperature | Mild, radical-mediated deprotection | acs.orgacs.org |
Acid-Mediated Deprotection Mechanisms of Carboxyl Protecting Groups
Transformations of the Azide Functionality in Azido-PEG3-CH2CO2-t-Bu
The azide group is a versatile functional group that can undergo a variety of transformations, making it a valuable component of the Azido-PEG3-CH2CO2-t-Bu linker.
One of the most common and useful transformations of an azide is its reduction to a primary amine. This conversion opens up a new avenue for conjugation, as the resulting amine can be reacted with a variety of electrophiles, such as activated esters or isothiocyanates, to form stable amide or thiourea (B124793) bonds, respectively.
Several methods are available for the reduction of azides to amines. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a widely used method. organic-chemistry.orgmdpi.com However, care must be taken as some catalysts can also reduce other functional groups that may be present in the molecule. reddit.com
The Staudinger reaction provides a mild and highly selective method for the reduction of azides. mdpi.comresearchgate.net The reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate. This intermediate is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide. researchgate.net The Staudinger ligation is a modification of this reaction that allows for the formation of an amide bond directly. rsc.orgnih.govresearchgate.net
Other reducing agents, such as tin(II) chloride or zinc in the presence of an ammonium (B1175870) salt, can also be employed for the reduction of azides. nih.govresearchgate.net The choice of reducing agent will depend on the specific substrate and the presence of other functional groups.
Table 2: Common Methods for the Reduction of Azides to Amines
| Method | Reagents | Key Features | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C | Efficient but may not be chemoselective | organic-chemistry.orgmdpi.com |
| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Mild, highly selective for azides | mdpi.comresearchgate.net |
| Tin(II) Chloride | SnCl₂ | Can be used in the presence of ester groups | nih.gov |
| Zinc / Ammonium Chloride | Zn, NH₄Cl | Mild conditions | researchgate.net |
Advanced Bioconjugation and Bioorthogonal Labeling Applications of Azido Peg3 Ch2co2 T Bu
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-CH2CO2-t-Bu
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. chempep.commdpi.com This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. uio.noresearchgate.net The versatility and robustness of CuAAC have made it a widely adopted strategy for conjugating molecules in various scientific disciplines, including materials science and biology. uio.no
Mechanistic Investigations and Reaction Optimization for Diverse Biomolecules
The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered metallacycle. uio.no Ring contraction and protonolysis then yield the stable triazole product and regenerate the copper(I) catalyst. uio.no
Several factors can influence the efficiency of the CuAAC reaction. The choice of the copper(I) source and the use of accelerating ligands are critical. While copper(I) salts can be used directly, they are prone to oxidation. Therefore, copper(II) salts, such as copper(II) sulfate (B86663) (CuSO4), are often used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. mdpi.comnih.gov
Ligands, particularly tris(triazolylmethyl)amine derivatives, play a crucial role in stabilizing the copper(I) catalytic species, preventing its disproportionation and oxidation, and accelerating the reaction rate. researchgate.net The reaction medium also impacts the outcome. The use of co-solvents like DMSO has been shown to protect sensitive biomolecules from reactive oxygen species that can be generated during the reaction. nih.gov Furthermore, additives such as aminoguanidine (B1677879) can intercept deleterious byproducts of ascorbate oxidation, further preserving the integrity of the biomolecules being modified. nih.gov
Optimization studies for CuAAC reactions involving biomolecules often focus on minimizing the concentration of copper, which can be toxic to cells, and reducing reaction times to prevent degradation of the biological targets. nih.gov For instance, in peptide conjugations, reaction conditions can be tuned to achieve quantitative conversion in a matter of hours at room temperature or slightly elevated temperatures. nih.gov
| Parameter | Condition/Reagent | Purpose |
| Copper Source | CuSO4 + Sodium Ascorbate | In situ generation of the active Cu(I) catalyst. mdpi.comnih.gov |
| Ligands | Tris(triazolylmethyl)amine derivatives | Stabilize Cu(I) and accelerate the reaction. researchgate.net |
| Solvent | DMSO | Protects biomolecules from reactive oxygen species. nih.gov |
| Additive | Aminoguanidine | Intercepts harmful ascorbate byproducts. nih.gov |
Functionalization of Proteins and Peptides via CuAAC
The CuAAC reaction is a powerful tool for the site-specific modification of proteins and peptides. By introducing an alkyne-bearing unnatural amino acid into a protein's sequence, Azido-PEG3-CH2CO2-t-Bu can be selectively attached. This strategy allows for the precise installation of the PEGylated azide moiety, which can then be used for further functionalization. The CuAAC reaction is highly specific for the azide and alkyne groups, leaving other functional groups present in the protein, such as amines and carboxylic acids, untouched. nih.govnih.gov
This high degree of specificity allows for the conjugation of various payloads to proteins and peptides with high efficiency, often exceeding 95%. nih.gov For example, this methodology has been employed to attach imaging agents, such as fluorescent dyes or radiolabels, for tracking proteins in biological systems. nih.gov Furthermore, the triazole ring formed during the CuAAC reaction is a stable isostere of the amide bond, which can enhance the bioavailability of peptide-based therapeutics by increasing their resistance to proteolytic degradation. nih.gov
Conjugation to Oligonucleotides and Nucleic Acids for Probe Development
The modification of oligonucleotides and nucleic acids using CuAAC has become a vital technique for developing diagnostic and therapeutic agents. uni-muenchen.de Alkyne-modified nucleosides can be incorporated into DNA or RNA strands during solid-phase synthesis. uni-muenchen.de Subsequently, Azido-PEG3-CH2CO2-t-Bu can be "clicked" onto these alkyne handles.
This approach has been instrumental in the creation of highly labeled fluorescent probes for applications like fluorescence in situ hybridization (FISH). uni-muenchen.de The ability to attach multiple fluorophores to a single oligonucleotide through dendritic structures enhances signal intensity, leading to improved sensitivity in detection assays. uni-muenchen.de Moreover, the conjugation of targeting ligands, such as carbohydrates, to oligonucleotides via CuAAC can facilitate their delivery to specific cell types, a crucial aspect for the development of nucleic acid-based therapies. google.com For example, siRNA conjugated to N-acetylgalactosamine (GalNAc) has been shown to target the asialoglycoprotein receptor on hepatocytes, enabling liver-specific gene silencing. google.com
Applications in Glycobiology Research for Glycan Labeling
Metabolic oligosaccharide engineering combined with CuAAC provides a powerful method for labeling and studying glycans in living systems. nih.gov Cells are fed with unnatural monosaccharides bearing an alkyne group, which are then incorporated into their glycan structures by the cellular machinery. nih.gov These metabolically labeled glycans can then be visualized or enriched by reacting them with azide-containing probes like Azido-PEG3-CH2CO2-t-Bu.
This technique has been used to attach fluorescent dyes or biotin (B1667282) tags to cell surface glycans, allowing for their imaging and proteomic analysis. sigmaaldrich.com For instance, cancer cells can be metabolically labeled with an alkyne-modified sugar, followed by CuAAC with an azide-functionalized imaging agent to enable selective visualization of tumors. mdpi.com This bioorthogonal labeling strategy has been pivotal in advancing our understanding of the roles that glycans play in various biological processes, including cell signaling and disease progression. mdpi.commpg.de
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Using Azido-PEG3-CH2CO2-t-Bu
While CuAAC is a highly efficient reaction, the cytotoxicity of the copper catalyst can be a limitation for applications in living organisms. chempep.cominterchim.fr This led to the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. chempep.com
Biocompatible Conjugation Strategies in Cellular and In Vivo Environments
The use of Azido-PEG3-CH2CO2-t-Bu in cellular and in vivo settings hinges on biocompatible conjugation strategies that are non-toxic and highly selective. numberanalytics.com The azide group of this compound is bioorthogonal, meaning it does not react with the vast majority of functional groups found in biological systems. thermofisher.comsigmaaldrich.com This chemical inertness allows for its specific reaction with a partner molecule, typically a phosphine (B1218219), in a highly controlled manner within the complex environment of a cell or organism. nih.govthermofisher.com
The polyethylene (B3416737) glycol (PEG) spacer in Azido-PEG3-CH2CO2-t-Bu enhances its water solubility, a crucial property for reagents used in aqueous biological environments. broadpharm.combroadpharm.comcd-bioparticles.net The tert-butyl ester group provides a protected form of a carboxylic acid, which can be deprotected under specific acidic conditions to reveal a new functional handle for further modifications if required. broadpharm.combroadpharm.com
Bioorthogonal labeling strategies using azido-functionalized molecules like Azido-PEG3-CH2CO2-t-Bu often involve a two-step process. thermofisher.com First, the azido-tagged molecule is introduced into the biological system. For instance, azido (B1232118) sugars can be metabolically incorporated into glycoproteins on the cell surface. thermofisher.comsigmaaldrich.com Subsequently, a probe molecule containing a phosphine group is introduced, which then specifically reacts with the azide, achieving the desired conjugation. thermofisher.comsigmaaldrich.com This approach has been successfully used for labeling various biomolecules, including proteins, glycans, and lipids, both in vitro and in living cells. nih.govresearchgate.net
Staudinger Ligation for Bioconjugation with Azido-PEG3-CH2CO2-t-Bu
The Staudinger ligation is a key reaction for the bioconjugation of azido-containing compounds like Azido-PEG3-CH2CO2-t-Bu. acs.orgnih.gov This reaction is a modification of the classic Staudinger reaction, where an azide reacts with a phosphine to form an aza-ylide intermediate. sigmaaldrich.comnih.gov In the context of bioconjugation, this intermediate is engineered to undergo an intramolecular reaction, leading to the formation of a stable amide bond. sigmaaldrich.com
The reaction is highly chemoselective and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for use in biological systems. numberanalytics.comnih.gov The bioorthogonality of the azide and phosphine groups ensures that the reaction is specific and does not interfere with cellular processes. numberanalytics.comthermofisher.com
Comparative Analysis of Traceless and Non-Traceless Staudinger Ligation
The Staudinger ligation can be categorized into two main types: traceless and non-traceless. acs.orgwikipedia.org
In the non-traceless Staudinger ligation , the phosphine reagent becomes incorporated into the final product. wikipedia.org This can be advantageous when the phosphine itself carries a label, such as a fluorescent dye or an affinity tag. wikipedia.org The resulting product contains the two ligated molecules connected by a linker that includes the phosphine oxide.
In contrast, the traceless Staudinger ligation is designed so that the phosphine-containing fragment is cleaved off during the reaction, leaving behind a native amide bond between the two molecules of interest. wikipedia.orgthieme-connect.com This is particularly useful for applications like protein synthesis or modification, where the introduction of a non-native linker is undesirable. nih.govraineslab.com The design of the phosphine reagent is crucial for achieving a traceless ligation, often involving a phosphinothioester or a phosphinophenol. thieme-connect.comnih.gov
| Feature | Traceless Staudinger Ligation | Non-Traceless Staudinger Ligation |
|---|---|---|
| Final Product | Native amide bond between ligated molecules. wikipedia.org | Ligated molecules joined by a linker containing a phosphine oxide. wikipedia.org |
| Phosphine Reagent | Acts as a temporary scaffold and is eliminated. wikipedia.orgthieme-connect.com | Becomes part of the final conjugate. wikipedia.org |
| Key Applications | Protein synthesis, peptide ligation, creating native-like bioconjugates. nih.govraineslab.com | Introducing labels (e.g., fluorophores, affinity tags) attached to the phosphine. wikipedia.orghzdr.de |
| Example Phosphine Reagents | Phosphinothioesters, phosphinophenols. thieme-connect.comnih.gov | Triarylphosphines with an ortho-ester group. sigmaaldrich.com |
Applications in Metabolic Labeling and Site-Specific Biomolecule Immobilization
The Staudinger ligation, in conjunction with molecules like Azido-PEG3-CH2CO2-t-Bu, has found significant applications in metabolic labeling and the site-specific immobilization of biomolecules.
Metabolic Labeling: This technique involves introducing a bioorthogonal chemical reporter, such as an azide, into a biomolecule through the cell's own metabolic pathways. thermofisher.comnih.gov For example, cells can be cultured with azido-sugars, which are then incorporated into cell-surface glycans. sigmaaldrich.com These azido-modified glycans can then be specifically tagged with a phosphine-containing probe (e.g., a fluorescent dye or biotin) via the Staudinger ligation. thermofisher.comsigmaaldrich.com This allows for the visualization and study of glycan trafficking and dynamics in living cells. sigmaaldrich.com Similarly, azido-amino acids can be incorporated into newly synthesized proteins, which can then be labeled using the Staudinger ligation. nih.gov
Site-Specific Biomolecule Immobilization: The Staudinger ligation is also a valuable tool for attaching biomolecules to surfaces in a controlled and oriented manner. nih.gov For instance, a surface can be functionalized with phosphine groups. A biomolecule that has been site-specifically modified with an azide group, potentially using a linker like Azido-PEG3-CH2CO2-t-Bu, can then be covalently attached to the surface through Staudinger ligation. nih.govacs.org This method is advantageous for creating microarrays and biosensors, as it allows for the precise control over the immobilization chemistry and the orientation of the attached biomolecule, which is often crucial for its function. nih.gov The specificity of the azide-phosphine reaction ensures that the biomolecule is attached only at the desired location. nih.gov
| Application | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Metabolic Glycan Labeling | Labeling of cell-surface glycans with azido sugars followed by Staudinger ligation with a phosphine-FLAG peptide. | Allowed for in vivo detection of post-translationally modified glycoproteins using a FLAG-specific antibody. sigmaaldrich.com | sigmaaldrich.com |
| Protein Synthesis | Assembly of a protein from constituent peptides using traceless Staudinger ligation. | Demonstrated the ability to ligate peptides at non-cysteine residues, overcoming limitations of other methods. nih.gov | nih.gov |
| DNA Labeling | Site-specific incorporation of azido-modified triphosphates into DNA by polymerases, followed by labeling with a biotin-phosphine. | Achieved site-specific and chemoselective labeling of DNA with approximately 70% conversion. nih.gov | nih.gov |
| Radiolabeling | Use of traceless Staudinger ligation for introducing radiolabels into biomolecules. | Both direct (label on phosphine) and indirect (label on azide) approaches were demonstrated for radiolabeling. hzdr.demdpi.com | hzdr.demdpi.com |
| "Click-to-Clear" Strategy | Using Staudinger ligation to cleave a radioactive label from an immunoconjugate in vivo. | Improved tumor-to-blood ratios in biodistribution studies by eliminating radioactivity from the bloodstream. semanticscholar.org | semanticscholar.org |
Application of Azido Peg3 Ch2co2 T Bu in Targeted Delivery Systems and Therapeutics Research
Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing Azido-PEG3-CH2CO2-t-Bu as a Linker
Azido-PEG3-CH2CO2-t-Bu serves as a valuable non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potential of a potent drug payload. The linker is a crucial component that connects the antibody to the drug, and its properties significantly influence the stability, efficacy, and pharmacokinetic profile of the ADC.
The synthesis of an ADC using Azido-PEG3-CH2CO2-t-Bu involves a series of well-defined steps. The azide (B81097) group (N3) of the linker is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. broadpharm.combroadpharm.com This allows for the covalent attachment of the linker to a drug molecule that has been modified to contain a complementary functional group, such as an alkyne. This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), forms a stable triazole linkage. broadpharm.commedchemexpress.commedchemexpress.com
The other end of the linker, the tert-butyl (t-Bu) protected carboxyl group, can be deprotected under acidic conditions to reveal a carboxylic acid. broadpharm.com This carboxylic acid can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. dcchemicals.com This activated ester readily reacts with primary amines, such as the lysine (B10760008) residues present on the surface of an antibody, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) portion of the linker enhances the solubility and biocompatibility of the resulting ADC. broadpharm.com
| Feature of Azido-PEG3-CH2CO2-t-Bu | Role in ADC Synthesis |
| Azide Group (N3) | Enables covalent attachment to alkyne-modified drug payloads via click chemistry. broadpharm.commedchemexpress.commedchemexpress.com |
| PEG3 Spacer | Increases the solubility of the ADC in aqueous media and can reduce immunogenicity. broadpharm.com |
| t-Butyl Protected Carboxyl Group | After deprotection, allows for conjugation to amine groups (e.g., lysine residues) on the antibody. broadpharm.com |
Development of Proteolysis-Targeting Chimeras (PROTACs) Incorporating Azido-PEG3-CH2CO2-t-Bu
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. nih.gov A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govchemsrc.com This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov
Azido-PEG3-CH2CO2-t-Bu is utilized as a linker component in the modular synthesis of PROTACs. leyan.comchemsrc.com Its structure allows for the sequential or convergent assembly of the two distinct ligands. The azide functionality is ideal for attaching one of the ligands (either the POI binder or the E3 ligase ligand) that has been derivatized with an alkyne group, employing the principles of click chemistry. medchemexpress.com
Following the attachment of the first ligand, the tert-butyl protecting group on the carboxyl end of the Azido-PEG3-CH2CO2-t-Bu linker can be removed. broadpharm.com The resulting free carboxylic acid can then be coupled to the second ligand, which typically possesses an amine functionality, through standard amide bond formation. The PEG3 component of the linker provides the necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase together to form a productive ternary complex. biochempeg.com The properties of the linker, including its length and composition, are critical for the efficacy of the resulting PROTAC. biochempeg.com
| Component of PROTAC | Role of Azido-PEG3-CH2CO2-t-Bu |
| POI-binding ligand | Can be attached to the azide end of the linker. |
| E3 Ligase-binding ligand | Can be attached to the carboxyl end of the linker after deprotection. |
| Linker | The PEG3 component provides spatial separation and flexibility for the formation of the ternary complex. biochempeg.com |
Strategies for Drug Delivery and Surface Modification Through PEGylation
PEGylation, the process of attaching PEG chains to molecules and surfaces, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and biomaterials. preprints.org Azido-PEG3-CH2CO2-t-Bu is a valuable reagent in this context due to its bifunctional nature, enabling the introduction of a PEGylated linker with a reactive handle for further modification.
In drug delivery, the PEG linker can enhance the solubility and stability of hydrophobic drugs, reduce their immunogenicity, and prolong their circulation time in the bloodstream. The azide group on Azido-PEG3-CH2CO2-t-Bu allows for the conjugation of this PEGylated entity to a variety of molecules, including drugs, targeting ligands, or imaging agents, through click chemistry. broadpharm.com For instance, a drug modified with an alkyne group can be PEGylated using this reagent. Subsequently, the deprotected carboxyl group can be used to attach the PEGylated drug to a targeting moiety, creating a targeted drug delivery system.
This reagent is also employed in the surface modification of nanoparticles, liposomes, and other drug delivery vehicles. By reacting the deprotected carboxyl group with amine groups on the surface of a nanoparticle, a layer of PEG with terminal azide groups can be introduced. These azide groups then serve as reactive sites for the attachment of various functional molecules, such as targeting antibodies or peptides, via click chemistry. This approach allows for the creation of multifunctional nanocarriers with enhanced biocompatibility, stability, and targeting capabilities.
| Application | Role of Azido-PEG3-CH2CO2-t-Bu |
| Drug PEGylation | Enhances solubility, stability, and circulation time of drugs. |
| Surface Modification | Introduces a PEG layer with reactive azide groups onto nanoparticles and other surfaces. |
| Targeted Delivery | The azide and carboxyl functionalities facilitate the attachment of both the drug and a targeting ligand. |
Integration of Azido Peg3 Ch2co2 T Bu into Polymer Science and Materials Engineering
Synthesis of Novel Polymeric Architectures via Click Chemistry
The modularity and high efficiency of click chemistry make Azido-PEG3-CH2CO2-t-Bu and similar azide-functionalized molecules invaluable for the synthesis of complex, well-defined polymeric architectures. sigmaaldrich.comacs.org These reactions are known for their high yields, tolerance of a wide range of functional groups, and mild reaction conditions. broadpharm.com This enables chemists to construct sophisticated macromolecules that were previously difficult to synthesize.
Researchers have utilized azide-alkyne click reactions to create various polymer structures. One strategy involves using an azide-functionalized polymer as a macroinitiator or as a building block that can be "clicked" onto a core or another polymer chain. For instance, linear polymers with a terminal azide (B81097) group can be reacted with multifunctional alkyne cores to produce star-shaped polymers. itu.edu.tr In this "arm-first" approach, pre-synthesized polymer "arms" are attached to a central molecule. itu.edu.tr
Another sophisticated approach is the "graft-through" and "click-to" methodology for synthesizing bottle-brush polymers. nih.gov In this method, a monomer containing a precursor to the azide group is first polymerized. After polymerization, the precursor is converted to the azide. Subsequently, various alkyne-containing molecules can be "clicked" onto the azide groups along the polymer backbone, allowing for a high degree of functionalization. nih.gov This strategy has been used to create clickable, branched nanostructures with a wide range of accessible sizes. nih.gov
The combination of controlled radical polymerization (CRP) techniques, like Atom Transfer Radical Polymerization (ATRP), with click chemistry has further expanded the possibilities. acs.org For example, a polymer can be synthesized with an initiator that contains an alkyne group, while the termination process leaves a halogen that can be substituted with an azide. This results in a heterobifunctional telechelic polymer (a polymer with different functional groups at each end). acs.org These AB-type polymers can then undergo step-growth polymerization under click conditions to form high molecular weight linear chains or be used to synthesize cyclic polymers under dilute conditions. acs.org
Table 1: Examples of Polymeric Architectures Synthesized via Azide-Alkyne Click Chemistry
| Polymeric Architecture | Synthesis Strategy | Precursors | Reference |
| Star Polymers | Arm-first approach | Azide-end-functionalized linear polymers (e.g., PS-N3, PtBA-N3, PEG-N3) and a trisalkyne-functional initiator. | itu.edu.tr |
| Bottle-Brush Polymers | Graft-through and click-to | Norbornene-terminated macromonomers for Ring-Opening Metathesis Polymerization (ROMP), followed by conversion to azido-polymers and clicking with alkyne-functional molecules. | nih.gov |
| Linear and Cyclic Polymers | Step-growth of telechelic polymers | Heterobifunctional telechelic polystyrene with terminal alkyne and azide groups, synthesized using ATRP. | acs.org |
| Dendrimers | Convergent or divergent synthesis | Azide and alkyne functionalized building blocks are sequentially added. | acs.org |
| Arborescent (Dendritic) Polymers | Iterative grafting cycles | Randomly acetylenated polystyrene substrate and azide-terminated polystyrene side chains. | core.ac.uk |
Functionalization of Material Surfaces for Biomedical Applications
The ability to tailor the surface properties of materials is critical for their performance in biomedical applications, such as medical implants, biosensors, and drug delivery nanoparticles. Azido-PEG3-CH2CO2-t-Bu is an ideal reagent for surface modification, introducing an azide "handle" that can be used to covalently attach biomolecules or other functional moieties via click chemistry. broadpharm.com
The process typically involves first modifying a material's surface to introduce alkyne groups. Subsequently, the azide-containing PEG linker is reacted with the surface. The hydrophilic PEG chain can improve the material's biocompatibility by reducing non-specific protein adsorption and minimizing immune responses. sigmaaldrich.com The terminal group (in this case, a protected carboxylate) can be used for further conjugation after deprotection. broadpharm.com
This surface functionalization technique is widely applicable across various materials:
Nanoparticles: Gold, silica, or polymeric nanoparticles can be coated with Azido-PEG linkers. This allows for the subsequent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents, creating sophisticated systems for targeted drug delivery. broadpharm.com
Biosensors: The surfaces of biosensor chips (e.g., silicon electrodes) can be patterned with azide-terminated molecules. mdpi.com This enables the precise, spatially controlled immobilization of capture probes like antibodies or DNA strands, leading to highly specific and sensitive diagnostic devices. mdpi.com
Biomaterials: The surfaces of materials used for tissue engineering scaffolds or medical implants can be modified to present bioactive signals. By clicking peptides or growth factors onto an azide-functionalized surface, researchers can create microenvironments that promote specific cellular responses, such as adhesion, proliferation, or differentiation.
A key advantage of using click chemistry for surface modification is its bioorthogonality, meaning the reaction occurs specifically between the azide and alkyne without interfering with biological molecules present in the system. broadpharm.com This allows for the functionalization of materials in complex biological media or even in the presence of living cells. mdpi.com
Table 2: Surface Functionalization Using Azide-PEG Linkers for Biomedical Applications
| Material | Surface Modification Strategy | Attached Moiety | Biomedical Application | Reference |
| Silicon Photoelectrode | Covalent patterning of alkyne-functionalized electrodes with azido-PEG molecules. | Antibodies, Cells | Spatially controlled bio-interfaces for cell adhesion studies. | mdpi.com |
| Nanoparticles | Introduction of azide groups onto the nanoparticle surface via an Azido-PEG linker. | Biofunctional molecules (e.g., targeting ligands, drugs). | Targeted drug delivery, diagnostics. | |
| Glass Surfaces | Immobilization of molecules on functionalized glass via microchannel cantilever spotting. | Bio-probes for microarrays. | High-throughput screening, diagnostics. | mdpi.com |
| Silicone Elastomers | Bulk functionalization of pre-elastomer materials with azide groups for subsequent surface modification. | Hydrophilic molecules. | Improving biocompatibility for contact lenses, wound dressings. | mcmaster.ca |
Formation of Hydrogels and Crosslinked Polymeric Networks
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of natural tissues, making them excellent candidates for applications in tissue engineering, regenerative medicine, and drug delivery. researchgate.net The formation of these networks requires the crosslinking of polymer chains. Azido-PEG3-CH2CO2-t-Bu and other bifunctional or multifunctional azide-containing PEGs are instrumental in forming hydrogels through covalent crosslinking via click chemistry. researchgate.netnih.gov
In a typical hydrogel synthesis, a multi-arm PEG polymer functionalized with azide groups is mixed with a complementary polymer or crosslinker bearing multiple alkyne groups. researchgate.net The ensuing click reaction forms a stable, covalently crosslinked network. The gelation process is often rapid, efficient, and can be performed under physiological conditions (aqueous solution, neutral pH, room temperature), which is crucial for applications involving the encapsulation of sensitive biological materials like cells or proteins. researchgate.net
The properties of these hydrogels can be precisely tuned by controlling several factors:
Crosslinking Density: The ratio of azide to alkyne groups and the molecular weight of the polymer precursors determine the mesh size of the network, which in turn affects the hydrogel's mechanical stiffness, swelling behavior, and diffusion properties. researchgate.net
Functionality: By incorporating specific peptide sequences into the alkyne-functionalized crosslinker, hydrogels can be made biodegradable (cleavable by specific enzymes like matrix metalloproteinases) or can be designed to promote cell adhesion. acs.org
Stimuli-Responsiveness: By choosing appropriate linkers, hydrogels can be designed to degrade or release drugs in response to specific triggers such as pH or light. nih.govrsc.org
Photo-crosslinking is another powerful method for forming polymer networks. nih.govrsc.org In this technique, polymers are functionalized with photo-sensitive groups, such as azides. Upon exposure to UV light, the azide group can form a highly reactive nitrene intermediate, which can then form crosslinks between adjacent polymer chains. nih.govrsc.org This allows for spatiotemporal control over the gelation process, enabling the fabrication of complex, patterned hydrogels.
Table 3: Hydrogel Formation Using Azide-Based Crosslinking
| Polymer System | Crosslinking Chemistry | Key Features | Application | Reference |
| Azide-functionalized PEG + DIFO-functionalized peptides | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Rapid gelation (<1 min), high cell viability post-encapsulation. | 3D cell culture, tissue engineering. | researchgate.net |
| Azide-functionalized chitosan | Photo-crosslinking (UV exposure) | In-situ gel formation within minutes. | Drug delivery, tissue engineering. | nih.gov |
| N3-PEG-OH initiated block copolymers | Photo-crosslinking of acrylate (B77674) end-groups | Formation of nanoscopic hydrogels (nanogels) for targeted delivery. | Targeted drug delivery. | rsc.org |
| Polymer combs with glycidyl (B131873) methacrylate (B99206) sidechains | Dense crosslinking reactions | High modulus, tough networks. | Multifunctional coatings, adhesives. | chemrxiv.org |
Advanced Analytical and Spectroscopic Characterization of Azido Peg3 Ch2co2 T Bu Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of Azido-PEG3-CH2CO2-t-Bu. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the various functional groups.
Detailed analysis of the ¹H NMR spectrum reveals characteristic signals corresponding to the protons in the molecule. The tert-butyl group protons typically appear as a sharp singlet, while the ethylene (B1197577) glycol protons of the PEG chain present as a complex multiplet. The protons adjacent to the azide (B81097) and the ester functionalities show distinct chemical shifts, allowing for unambiguous assignment. For instance, in a related compound, the methylene (B1212753) protons adjacent to the azide group are often obscured by the main PEG signals, necessitating alternative analytical approaches or derivatization for clear quantification. nih.gov
¹³C NMR spectroscopy complements the proton data by providing shifts for each unique carbon atom. The carbonyl carbon of the ester, the carbons of the PEG backbone, the tert-butyl carbons, and the carbon bonded to the azide group all have characteristic resonances. These assignments are often confirmed by two-dimensional NMR techniques such as COSY, HSQC, and HMBC. thno.org
Below is a table summarizing typical NMR data for Azido-PEG3-CH2CO2-t-Bu and similar structures.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| tert-Butyl (t-Bu) protons | ~1.44 (s, 9H) | ~28.0, ~81.0 |
| PEG backbone protons (-OCH₂CH₂O-) | ~3.65 (m) | ~68.0-71.0 |
| Methylene adjacent to Azide (-CH₂N₃) | ~3.38 (t) | ~50.0 |
| Methylene adjacent to Ester (-CH₂CO₂-) | ~4.05 (s, 2H) | ~67.0 |
| Carbonyl Carbon (-CO₂-) | - | ~170.0 |
| Note: Exact chemical shifts can vary depending on the solvent and instrument used. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight and assessing the purity of Azido-PEG3-CH2CO2-t-Bu. The molecular weight of this compound is 289.33 g/mol . medkoo.com
Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for this purpose. rsc.org It allows for the accurate determination of the molecular ion peak, which corresponds to the mass of the intact molecule, often observed as an adduct with sodium ([M+Na]⁺) or as a protonated molecule ([M+H]⁺). This technique confirms the identity of the synthesized compound and can reveal the presence of impurities or byproducts from the synthesis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule. uzh.ch
Chromatographic Methods for Purification and Quantitative Analysis
Chromatographic techniques are fundamental for both the purification and the quantitative analysis of Azido-PEG3-CH2CO2-t-Bu and its conjugates, ensuring high purity and characterizing its polymeric nature.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing polymers like PEG derivatives. chromatographyonline.com GPC separates molecules based on their hydrodynamic volume, which is related to their molecular weight. jenkemusa.com This method is used to determine key polymer properties such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com
For PEG derivatives, a narrow PDI is often desirable, indicating a homogenous polymer chain length. GPC analysis of Azido-PEG3-CH2CO2-t-Bu would confirm its discrete nature as a single, well-defined molecule rather than a distribution of different PEG chain lengths. The technique can also identify the presence of any polymer aggregates or fragments. researchgate.netresearchgate.net
| Parameter | Description | Significance for Azido-PEG3-CH2CO2-t-Bu |
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | For a monodisperse compound like Azido-PEG3-CH2CO2-t-Bu, Mn should be very close to the theoretical molecular weight. |
| Weight Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain. | Also expected to be very close to the theoretical molecular weight. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the distribution of molecular weights in a polymer sample. | A PDI value close to 1.0 signifies a monodisperse sample with uniform chain length. |
High-Performance Liquid Chromatography (HPLC) for Conjugate Purity
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the purity of Azido-PEG3-CH2CO2-t-Bu and its conjugates. frontiersin.org Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. mdpi.com
By using a suitable column, such as a C18 column, and an optimized mobile phase gradient, it is possible to separate the main product from any starting materials, byproducts, or degradation products. nih.govsnmjournals.org The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. medkoo.comsnmjournals.org HPLC can be coupled with various detectors, such as UV-Vis, evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS), to provide further structural information and enhance detection sensitivity. nih.govthermofisher.com
Theoretical and Computational Investigations of Azide Peg Linker Chemistry
Quantum Chemical Calculations for Understanding Azide (B81097) Reactivity and Reaction Pathways
Quantum chemical calculations are powerful tools for gaining a deep understanding of chemical reactions at the electronic level. cuny.edu For azides, these calculations provide insights into their reactivity and the mechanisms of their various reactions, particularly the 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". iau.irmdpi.com
Azide Electronic Structure and Reactivity: The reactivity of the azide group is rooted in its electronic structure. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, have been employed to model the electronic distribution and molecular orbitals of organic azides. cuny.eduphotobiology.com These studies reveal that the terminal nitrogen atom of the azide is nucleophilic, making it susceptible to reaction with electrophilic partners. The introduction of electron-withdrawing or electron-donating groups to the organic part of the azide can modulate its reactivity, a phenomenon that can be quantitatively predicted through computational analysis. cuny.edu
Reaction Pathways of 1,3-Dipolar Cycloaddition: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole ring is a key reaction in bioconjugation. iau.ir Quantum chemical calculations have been instrumental in elucidating the mechanism of both the uncatalyzed and the copper-catalyzed (CuAAC) versions of this reaction. nih.govrsc.orgresearchgate.net
Uncatalyzed Cycloaddition: DFT studies have shown that the uncatalyzed reaction proceeds through a concerted but asynchronous transition state. acs.orgacs.org The energy barrier for this reaction can be significant, but it is influenced by the electronic properties of both the azide and the alkyne. acs.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Computational studies have been crucial in understanding the role of the copper catalyst. nih.gov DFT calculations have shown that the copper catalyst lowers the activation barrier of the reaction by coordinating to both the alkyne and the azide, thereby facilitating a stepwise mechanism. nih.gov These calculations help in rationalizing the high efficiency and regioselectivity of the CuAAC reaction. nih.govrsc.org
Table 1: Comparison of Calculated Activation Barriers for Azide Cycloaddition Reactions
| Reaction Type | Reactants | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
| Uncatalyzed | Phenyl Azide + Phenylacetylene | DFT (B3LYP/6-31G**) | ~20 | researchgate.net |
| Cu(I)-Catalyzed | Benzyl Azide + Phenylacetylene | DFT (B3LYP/6-311+G(d,p)) | Lowered barrier | nih.gov |
| Ru-Catalyzed | Benzyl Azide + Substituted Alkynes | DFT (B3LYP/6-31G*) | Varies with alkyne | researchgate.net |
| Ag(I)-Catalyzed | Benzyl Azide + Phenyl Alkyne | DFT (MN12-L/Def2-TZVP) | Investigated | researchgate.net |
This table is illustrative and compiles data from different studies. Direct comparison of absolute values should be done with caution due to variations in computational methods and models.
Molecular Modeling and Dynamics Simulations of PEGylated Conjugates
Once a molecule is PEGylated, its behavior in solution is governed by a complex interplay of forces. Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for studying the structure, dynamics, and interactions of these PEGylated conjugates at an atomic level. nih.govnih.govresearchgate.net
Conformational Behavior of PEG Chains: PEG chains are highly flexible and can adopt a wide range of conformations in solution. biopharminternational.com MD simulations have revealed that the conformation of PEG is influenced by its length, the solvent environment, and its attachment to the conjugated molecule. nih.govacs.org In aqueous solutions, PEG chains can form dynamic, helical structures stabilized by hydrogen bonds with water molecules. biopharminternational.com
Impact of PEGylation on Protein Structure and Dynamics: When a protein is PEGylated, the attached PEG chain can significantly alter its properties. MD simulations have been used to investigate how PEGylation affects a protein's structure, stability, and interaction with other molecules. nih.govspringernature.com These simulations have shown that PEG chains can shield the protein surface, which can reduce immunogenicity and proteolysis. mdpi.com The size and attachment site of the PEG chain are critical factors that can be optimized using computational approaches to achieve the desired therapeutic effect. nih.govnih.gov
Table 2: Key Findings from MD Simulations of PEGylated Systems
| System | Simulation Type | Key Findings | Reference |
| PEGylated Proteins | All-atom and Coarse-grained MD | PEG chains can wrap around proteins, affecting their folding and stability. PEGylation can reduce the binding affinity of proteins to their receptors. | nih.govspringernature.commdpi.com |
| PEGylated Peptides | All-atom and Coarse-grained MD | PEGylation influences the conformation of peptides, with a more significant effect on charged peptides. | chemrxiv.orgnih.gov |
| PEGylated Liposomes | MD Simulations | PEGylation can modulate the interaction of liposomes with cell membranes and affect drug release. | nih.gov |
| PROTACs with PEG linkers | MD Simulations | The flexibility of the PEG linker is crucial for the PROTAC to adopt multiple conformations, which is important for its function. The linker can influence the cell permeability of the PROTAC. | acs.orgrsc.org |
Computational Approaches to Linker Design and Conformational Analysis
Rational Linker Design: Computational approaches allow for the in silico design and evaluation of different linker structures before their chemical synthesis. wuxibiology.comoup.com By modeling the conformational preferences and flexibility of various linkers, researchers can select candidates that are likely to provide the desired spacing and orientation between the PEG chain and the target molecule. researchgate.netoup.com For instance, in the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein and an E3 ligase. sciencescholar.us
Table 3: Computationally-Guided Linker Design Strategies
| Application | Computational Approach | Design Goal | Reference |
| Bifunctional Fusion Proteins | Molecular Modeling | Separate protein domains and reduce interference. | oup.com |
| PROTACs | Molecular Docking and MD Simulations | Optimize linker length and composition for efficient ternary complex formation and desired cell permeability. | nih.govsciencescholar.us |
| Polymer-Drug Conjugates | Molecular Docking | Select suitable linkers to enhance bioavailability and localized drug distribution. | |
| Multivalent Antibody Fragments | Chemical Crosslinking Strategy Design | Achieve high ligation yields for creating multivalent constructs with enhanced binding affinity. |
Q & A
Q. What are the critical safety protocols for handling Azido-PEG3-CH2CO2-t-Bu in laboratory settings?
Azido-PEG3-CH2CO2-t-Bu poses risks of acute toxicity (oral, skin, and eye irritation) and respiratory sensitization. Key protocols include:
- Use full PPE (gloves, goggles, lab coat) to avoid skin/eye contact and inhalation of aerosols .
- Work in a fume hood with adequate ventilation to mitigate exposure to vapors or dust .
- Store at -20°C in airtight, light-protected containers to prevent degradation .
- In case of spills, use inert absorbents (e.g., sand) and avoid water to prevent uncontrolled reactions .
Q. How does the reactivity of Azido-PEG3-CH2CO2-t-Bu influence its storage and experimental preparation?
The compound’s azide group is prone to explosive decomposition under heat or mechanical stress. Stability considerations include:
- Avoiding strong acids/alkalis or oxidizing agents during preparation to prevent unintended reactions .
- Confirming chemical stability via periodic FT-IR or NMR to detect azide degradation (e.g., loss of N₃ peak at ~2100 cm⁻¹) .
- Pre-dissolving in anhydrous solvents (e.g., DMF, DMSO) under nitrogen to minimize hydrolysis of the t-Bu ester .
Q. What are the primary research applications of Azido-PEG3-CH2CO2-t-Bu in academic studies?
Its bifunctional structure enables:
- Click chemistry : Conjugation with alkynes (e.g., DBCO-modified proteins) for biomolecule labeling .
- PROTAC synthesis : As a linker between E3 ligase and target protein ligands, leveraging PEG’s solubility to enhance cellular uptake .
- Polymer modification : Introducing azides into hydrogels or nanoparticles for crosslinking or functionalization .
Advanced Research Questions
Q. How can reaction efficiency be optimized for azide-alkyne cycloaddition using Azido-PEG3-CH2CO2-t-Bu?
Methodological recommendations:
- Catalyst selection : Use Cu(I)Br with THPTA ligand for CuAAC (reduces cytotoxicity vs. CuSO₄/ascorbate) .
- Solvent screening : Test DMSO:water (1:1) mixtures to balance solubility and reaction kinetics .
- Stoichiometry : Employ a 1.2:1 molar ratio (azide:alkyne) to account for steric hindrance from PEG .
- Validation : Confirm conjugation via MALDI-TOF (mass shift) or fluorescence quenching assays .
Q. What strategies address solubility limitations of Azido-PEG3-CH2CO2-t-Bu in aqueous buffers?
- Co-solvent systems : Gradually introduce PBS into DMSO stock (≤10% v/v) to prevent precipitation .
- PEG chain modification : Substitute with shorter PEG units (e.g., PEG1) if aggregation occurs, though this may reduce biocompatibility .
- Surfactant-assisted dispersion : Use Tween-20 (0.1% w/v) to stabilize micelle formation in polar media .
Q. How should researchers resolve discrepancies in conjugation efficiency data?
Common pitfalls and solutions:
Q. What experimental design principles apply when incorporating Azido-PEG3-CH2CO2-t-Bu into PROTACs?
Key considerations:
- Linker length : Optimize PEG3 spacer to balance proteasome recruitment and steric flexibility .
- Ester deprotection : Hydrolyze t-Bu group with TFA:DCM (1:1) post-conjugation to expose COOH for E3 ligand attachment .
- In vitro validation : Use Western blotting to confirm target protein degradation (e.g., BRD4 in cancer cell lines) .
Q. How does the compound’s stability vary under prolonged experimental conditions?
- Thermal stability : Monitor via TGA; decomposition onset typically occurs at >150°C .
- Hydrolytic stability : Conduct accelerated aging studies in PBS (pH 7.4, 37°C) with LC-MS to track ester hydrolysis .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect azide photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
